4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of hydrazones and pyrazolones This compound is characterized by its unique structure, which includes an indole moiety, a hydrazone linkage, and a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Hydrazone Formation: The indole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Pyrazolone Ring Formation: The hydrazone is further reacted with a diketone, such as 1,3-diphenyl-1,3-propanedione, under basic conditions to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent .
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the hydrazone linkage and pyrazolone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-3-one: Similar structure but with a different position of the pyrazolone ring.
4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-4-one: Similar structure but with a different position of the pyrazolone ring.
Uniqueness
The uniqueness of 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N5O2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H21N5O2/c1-17(31)29-15-14-19-16-20(12-13-22(19)29)26-27-24-23(18-8-4-2-5-9-18)28-30(25(24)32)21-10-6-3-7-11-21/h2-13,16,28H,14-15H2,1H3 |
InChI Key |
AVFGXMZFLGSBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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